molecular formula C9H8FNO2 B2579229 Methyl 3-fluoro-2-vinylisonicotinat CAS No. 1379375-19-5

Methyl 3-fluoro-2-vinylisonicotinat

Cat. No. B2579229
M. Wt: 181.166
InChI Key: XMVFQPJOJINSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-fluoro-2-vinylisonicotinat (MFVIN) is a synthetic chemical compound, which is a derivative of isonicotinic acid. It is a white crystalline solid that is soluble in water and other polar solvents. MFVIN has been studied for its potential applications in various scientific research areas, ranging from chemical synthesis to drug development.

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of chemistry has led to the development of novel synthetic routes and methodologies for fluorinated compounds, which are often leveraged for their unique reactivity and potential in creating complex molecular architectures. One study illustrates the synthesis of quaternary amino acids bearing a (2'Z)-fluorovinyl alpha-branch, demonstrating potential applications as pyridoxal phosphate (PLP) enzyme inactivators. This synthesis process involves a strategic use of McCarthy's reagent and showcases the utility of fluorinated vinyl groups in constructing biologically relevant molecules (Berkowitz, de la Salud-Bea, & Jahng, 2004).

Material Science and Polymer Applications

The application of fluorinated compounds extends into material science, particularly in the development and modification of polymeric materials. For instance, poly(vinylidene fluoride) (PVDF) membranes, known for their exceptional thermal stability and chemical resistance, have been subject to extensive research. Recent progress in PVDF membrane applications includes water treatment, gas separation, and energy storage devices. Modification techniques aimed at enhancing membrane properties, such as hydrophilicity or hydrophobicity, have been comprehensively reviewed, providing insights into future development paths for these materials (Kang & Cao, 2014).

Chemical Modifications and Functional Material Development

The exploration of chemical modifications of fluorinated compounds has led to the creation of materials with tailored properties. For example, the preparation and surface property investigation of fluoroalkyl end-capped vinyltrimethoxysilane oligomer/talc composite-encapsulated organic compounds have demonstrated applications for oil and water separation. These materials exhibit superoleophilic-superhydrophobic or superoleophobic-superhydrophilic characteristics, highlighting the versatility of fluorinated compounds in designing functional materials for environmental applications (Oikawa et al., 2015).

properties

IUPAC Name

methyl 2-ethenyl-3-fluoropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c1-3-7-8(10)6(4-5-11-7)9(12)13-2/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVFQPJOJINSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)C=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-2-vinylisonicotinat

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-2-vinylisonicotinic acid (1.3 g, 7.8 mmol, from Step 1) in methanol (20 mL) cooled to 0° C., was added dropwise 2.0M trimethylsilyldiazomethane in ether (21.6 mL, 44 mmol). When the reaction was complete, acetic acid was added dropwise to quench excess reagent and the volume of solvent was reduced in vacuo. The mixture was partitioned between saturated sodium bicarbonate solution and DCM. The aqueous portion was extracted with a total of three portions of DCM. The combined extracts were dried over sodium sulfate, decanted and concentrated and The product was used without further purification (1.4 g, 100%). 1H NMR (300 MHz, CDCl3): δ 8.47 (d, 1H), 7.62 (dd, 1H), 7.08 (ddd, 1H), 6.48 (dd, 1H), 5.65 (dd, 1H), 3.97 (s, 3H); LCMS (M+H)+: 182.0.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
21.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.